molecular formula C10H17O4P B052436 3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester CAS No. 70073-58-4

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester

Cat. No.: B052436
CAS No.: 70073-58-4
M. Wt: 232.21 g/mol
InChI Key: QAQKMSOVMMCNSE-UHFFFAOYSA-N
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Description

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H17O4P and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester is a phosphonic acid derivative notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C10H17O4P and a molecular weight of approximately 232.21 g/mol. Its structure includes a phosphonate group, which is known to confer significant biological activity, and a yne functional group that enhances its reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Phosphonate compounds are often investigated for their ability to inhibit the growth of bacteria, fungi, and viruses. Preliminary studies suggest that this compound may inhibit specific enzymes or metabolic pathways in pathogens, potentially leading to antimicrobial effects.
  • Antitumor Activity :
    • Similar compounds have shown promise in inhibiting tumor growth. The potential for this compound to affect cancer cell lines remains an area of active research. Its mechanism may involve the modulation of cellular signaling pathways critical for tumor proliferation.
  • Herbicidal Properties :
    • The compound's ability to disrupt plant metabolic processes could make it a candidate for herbicide development. Its structural features may allow it to interfere with biosynthetic pathways essential for weed growth.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its activity:

  • Protein Interactions : Studies indicate that the compound may bind to specific proteins involved in metabolic pathways, thereby inhibiting their function.
  • Nucleic Acid Binding : The potential for this compound to interact with DNA or RNA could impact gene expression and cellular function.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Dimethyl methylphosphonateC4H11O4PPrecursor in chemical synthesis; less complex structure
3-Methylphosphonic acidC4H11O3PExhibits strong biological activity; simpler structure
Ethyl phosphonochloridateC4H8ClO3PUsed in chemical synthesis; contains a chlorinated phosphorus atom

Uniqueness : The triple bond present in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to others without such functionality.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • In Vitro Studies : Laboratory tests using cell lines have demonstrated that this compound can inhibit cell proliferation at certain concentrations, suggesting its utility as an antitumor agent.
  • Field Trials : Preliminary agricultural trials indicate that formulations containing this compound may effectively control specific weed species without harming crop yields.

Properties

IUPAC Name

1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQKMSOVMMCNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453069
Record name 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70073-58-4
Record name 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of dimethyl methylphosphonate (22.47 g, 181.24 mmol) in 260 ml of tetrahydrofuran is cooled to -78° C. and treated dropwise with n-butyllithium (113 ml, 181.24 mmol), 1.6M in hexane) over a 25-minute period. The mixture is stirred an additional 30 minutes at -78° C., then treated dropwise with 2-methyl-4-hexynoic acid methyl ester (7.25 g, 51.78 mmols) in 65 ml of tetrahydrofuran over a period of 10 minutes. The contents are stirred for another 3 hours at -78° C. and then 17 hours at ambient temperature. The reaction mixture is cooled to 8° C., treated with 14 ml of acetic acid, stirred at ambient temperature for 30 minutes, then concentrated in vacuo. The residue is treated with 100 ml of saturated brine and 100 ml of ice water to form a slurry and extracted 3 times with ether (1400 ml total) and once with 250 ml of ethyl acetate-ether (1:1). The combined organic extracts are washed with saturated brine (2×75 ml), the combined aqueous washings extracted with ethyl acetate-ether (1:1, 1×100 ml) and dried over anhydrous sodium sulfate, and concentrated at reduced pressure. Vacuum distillation gives 10.21 g of the title product, m.p. 121°-125° C., 0.15 mmHg.
Quantity
22.47 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Next, to a solution of 18 g of dimethyl methanephosphonate in 294 ml of anhydrous tetrahydrofuran was added at -78° C. 86 ml of n-butyl lithium (1.5N), and the mixture was stirred for 20 mins. To the thus prepared reaction mixture was added a solution of 10.4 g of the above-mentioned ester in 20 ml of anhydrous tetrahydrofuran. Then, the mixture was stirred for 15 mins at -78° C. and for 1 hour at room temperature, and 300 ml of ether was added. The solution was washed with 150 ml of aqueous saturated solution of oxalic acid, 150 ml of water and 50 ml of aqueous saturated solution of sodium chloride and condensed. The residue was distilled under a reduced pressure to give 14.7 g of dimethyl 3-methyl-2-oxo-hept-5-yne-phosphonate (138° to 142° C./0.62 mmHg).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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